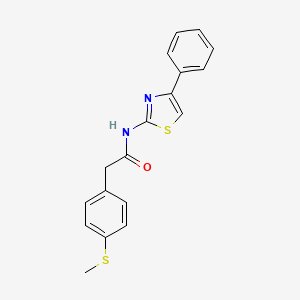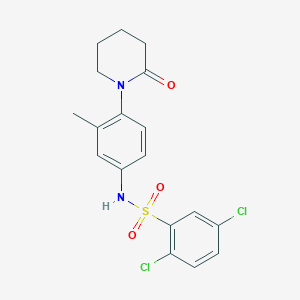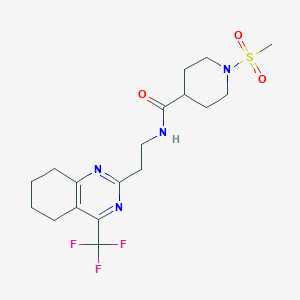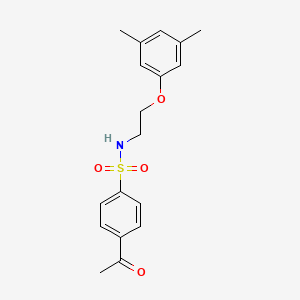
2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a thiazole derivative, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of vitamin B1 (thiamine) and many drugs and commercial products .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an appropriate phenylthiazolyl halide with a methylthiophenyl compound . The exact procedure would depend on the specific substituents and their positions on the ring.Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It contains a thiazole ring attached to a phenyl ring through a methylene (-CH2-) group. Another phenyl ring is attached to the nitrogen atom of the thiazole ring. The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Thiazoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions at the carbon atoms of the thiazole ring. The sulfur atom can be oxidized, and the nitrogen atom can participate in various reactions due to its lone pair of electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically crystalline solids that are soluble in organic solvents .科学的研究の応用
Metabolic Pathways and Toxicological Profiles
Studies on compounds with structural similarities to 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide have provided insights into their metabolic pathways and potential toxicological effects. For instance, research into the metabolism of acetaminophen and related compounds has elucidated their biotransformation processes, identifying key metabolites and enzymatic pathways involved in their detoxification or activation to toxic species. These findings are crucial for understanding the safety profile and therapeutic window of pharmaceutical agents (Ohashi & Kohno, 2020; Iwuozor Kingsley Ogemdi, 2019).
Environmental Fate and Removal
The environmental fate and behavior of pharmaceuticals and personal care products, including compounds like parabens, have been extensively studied to assess their persistence and impact on aquatic ecosystems. Advanced oxidation processes (AOPs) and adsorptive techniques have been evaluated for their efficacy in removing these contaminants from water, highlighting the importance of developing efficient water treatment solutions to mitigate environmental exposure (Mohammad Qutob et al., 2022; C. Igwegbe et al., 2021).
Pharmacological and Behavioral Effects
Research into the pharmacological and behavioral effects of compounds acting on central nervous system receptors, such as NMDA and GABA receptors, offers valuable insights into the potential therapeutic applications of new chemical entities. These studies contribute to the understanding of how structural modifications can influence a compound's receptor affinity, efficacy, and side effect profile, guiding the design of novel therapeutics with improved safety and effectiveness (M. Horak et al., 2014; W. Heydorn, 2000).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFUNYPFINUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid](/img/structure/B2768085.png)





![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)

